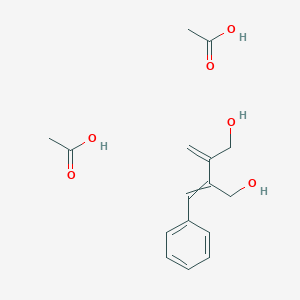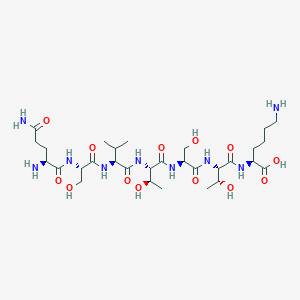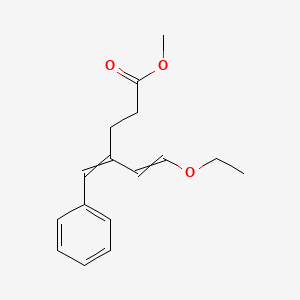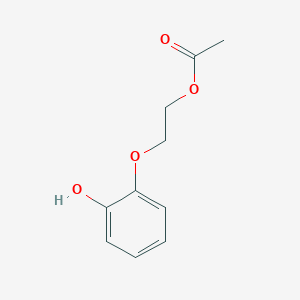![molecular formula C18H17ClN2O2 B14193679 2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole CAS No. 851008-80-5](/img/structure/B14193679.png)
2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound also features a phenyl group and a 4-chlorobutoxy group attached to the oxadiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 4-chlorobutyl bromide with 4-hydroxybenzaldehyde to form 4-(4-chlorobutoxy)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is subsequently cyclized with phenyl isocyanate to yield the target compound, this compound. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Analyse Des Réactions Chimiques
2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobutoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Applications De Recherche Scientifique
2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The oxadiazole ring and the phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Diphenyl-1,3,4-oxadiazole: This compound lacks the chlorobutoxy group, which may result in different chemical reactivity and biological activity.
2,4-Diphenyl-1,3-oxazoline: This compound has a similar structure but contains an oxazoline ring instead of an oxadiazole ring, leading to different chemical properties and applications.
4-Chlorobutyl phenyl ether:
Propriétés
Numéro CAS |
851008-80-5 |
|---|---|
Formule moléculaire |
C18H17ClN2O2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
2-[4-(4-chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H17ClN2O2/c19-12-4-5-13-22-16-10-8-15(9-11-16)18-21-20-17(23-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2 |
Clé InChI |
NEMOVBXDJNGDNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)

![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)



